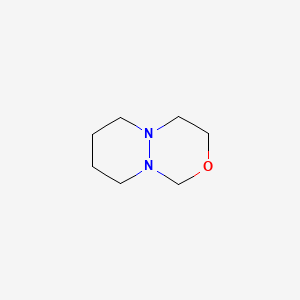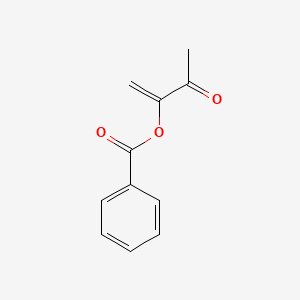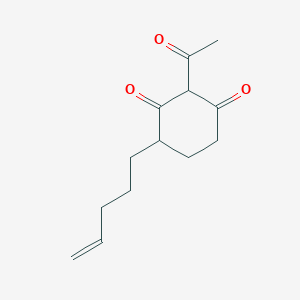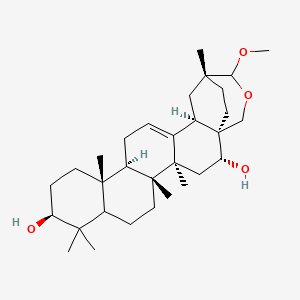![molecular formula C20H20N6S2 B14454213 3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] CAS No. 72743-87-4](/img/structure/B14454213.png)
3,3'-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] is a synthetic organic compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two triazole rings connected by an ethane-1,2-diyl bridge, with each triazole ring substituted with a phenyl group and a methylsulfanyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] typically involves the following steps:
Formation of Triazole Rings: The triazole rings can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: The phenyl and methylsulfanyl groups are introduced through substitution reactions using suitable reagents such as phenyl halides and methylthiol.
Coupling Reaction: The two triazole rings are then coupled using an ethane-1,2-diyl bridge, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, substitution, and coupling reactions in a stepwise manner.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole rings or the phenyl groups, potentially leading to the formation of dihydrotriazoles or reduced phenyl derivatives.
Substitution: The compound can participate in various substitution reactions, such as nucleophilic or electrophilic aromatic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazoles, reduced phenyl derivatives.
Substitution Products: Various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Material Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability and conductivity.
Biology
Antimicrobial Agents: The compound exhibits potential antimicrobial activity against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
Therapeutics: It may have therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Agriculture: The compound can be used as a fungicide or pesticide to protect crops from diseases and pests.
Chemical Manufacturing: It can serve as an intermediate in the synthesis of other valuable chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The triazole rings can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The methylsulfanyl and phenyl groups contribute to the compound’s lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4H-1,2,4-triazole]: Lacks the phenyl groups, resulting in different chemical and biological properties.
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-1H-1,2,4-triazole]: Contains a different isomeric form of the triazole ring, leading to variations in reactivity and applications.
3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,3-triazole]:
Uniqueness
The uniqueness of 3,3’-(Ethane-1,2-diyl)bis[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole] lies in its specific substitution pattern and the presence of both phenyl and methylsulfanyl groups
Propiedades
| 72743-87-4 | |
Fórmula molecular |
C20H20N6S2 |
Peso molecular |
408.5 g/mol |
Nombre IUPAC |
3-methylsulfanyl-5-[2-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C20H20N6S2/c1-27-19-23-21-17(25(19)15-9-5-3-6-10-15)13-14-18-22-24-20(28-2)26(18)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |
Clave InChI |
KDLONNBUWWPMGS-UHFFFAOYSA-N |
SMILES canónico |
CSC1=NN=C(N1C2=CC=CC=C2)CCC3=NN=C(N3C4=CC=CC=C4)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
![1-[2-(Diphenylmethoxy)ethyl]azepane](/img/structure/B14454181.png)

![Benzo[f]quinoxalin-6(2H)-one, 5-chloro-3,4-dihydro-](/img/structure/B14454197.png)
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
